molecular formula C10H17N3O3 B6171873 (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide CAS No. 1257311-82-2

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide

Katalognummer B6171873
CAS-Nummer: 1257311-82-2
Molekulargewicht: 227.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide, commonly referred to as (2S)-2-amino-3-methylbutanamide, is an organic compound with a molecular formula of C7H15N3O2. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used as a reagent in the synthesis of other compounds. This compound has a wide range of applications in the scientific research field, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments are of great interest to scientists.

Wissenschaftliche Forschungsanwendungen

((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used as a starting material in the synthesis of other compounds, such as 2-amino-3-methylbutanoic acid, 3-methylbutanamide, and 3-methylbutanoic acid. In addition, it is used as a reagent in the synthesis of polymers and other materials, and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide is not well understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule, thus facilitating the reaction. Additionally, it is believed to act as a Brønsted-Lowry base, accepting a proton from the substrate molecule and forming an alkoxide ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of inflammatory mediators such as prostaglandins. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide for lab experiments is its low cost and easy availability. It is also relatively stable, and can be stored for long periods at room temperature. Additionally, it is relatively non-toxic, and can be handled safely in the lab.
However, there are some limitations to using ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide in lab experiments. It is not very soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very stable in the presence of light and oxygen, and must be stored in a dark, airtight container.

Zukünftige Richtungen

There are a number of potential future directions for research on ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide. These include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide and its derivatives could lead to the development of new pharmaceuticals. Other potential research directions include investigating the use of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide as a catalyst in organic reactions, and exploring its use as a starting material in the synthesis of other compounds. Finally, further research into the advantages and limitations of ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide for lab experiments could lead to more efficient and cost-effective use of this compound in the laboratory.

Synthesemethoden

((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide can be synthesized by a variety of methods. The most common method is the reaction of 2-amino-3-methylbutanal with ethyl chloroformate in the presence of a base. This reaction produces ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide and ethyl chloroformate. Other methods for synthesizing ((2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide)-2-amino-3-methylbutanamide include the reaction of 2-amino-3-methylbutanal with ethyl bromoacetate in the presence of a base, and the reaction of 2-amino-3-methylbutanal with ethyl chloroacetate in the presence of a base.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide involves the condensation of a protected amino acid with a protected piperidone, followed by deprotection and coupling with a protected 3-methylbutanoic acid.", "Starting Materials": [ "Fmoc-protected L-alanine", "Fmoc-protected L-lysine", "Ethyl 2-oxocyclopentanecarboxylate", "3-methylbutanoic acid", "Boc2O", "HBTU", "DIPEA", "TFA", "DCM", "DMF", "Et3N", "HCl" ], "Reaction": [ "1. Fmoc-protect L-alanine with Boc2O in DMF with Et3N and HCl", "2. Fmoc-protect L-lysine with Boc2O in DMF with Et3N and HCl", "3. Deprotect the Fmoc group on L-alanine and L-lysine with 20% piperidine in DMF", "4. Protect the amino group on L-lysine with Fmoc-OSu in DMF with DIPEA", "5. Protect the carbonyl group on ethyl 2-oxocyclopentanecarboxylate with TFA", "6. Condense the protected L-alanine with the protected ethyl 2-oxocyclopentanecarboxylate in DMF with HBTU and DIPEA", "7. Deprotect the Boc group on L-lysine with TFA", "8. Couple the protected L-lysine with the protected piperidone in DMF with HBTU and DIPEA", "9. Deprotect the Fmoc group on the resulting dipeptide with 20% piperidine in DMF", "10. Couple the resulting dipeptide with the protected 3-methylbutanoic acid in DMF with HBTU and DIPEA", "11. Deprotect the Boc group on the resulting tripeptide with TFA", "12. Deprotect the carbonyl group on the ethyl ester with NaOH", "13. Protect the resulting carboxylic acid with Boc2O in DMF with Et3N and HCl", "14. Deprotect the amino group with TFA", "15. Couple the resulting amine with Fmoc-OSu in DMF with DIPEA", "16. Deprotect the Fmoc group with 20% piperidine in DMF", "17. Deprotect the Boc group with TFA", "18. Purify the resulting (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide by column chromatography" ] }

CAS-Nummer

1257311-82-2

Produktname

(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide

Molekularformel

C10H17N3O3

Molekulargewicht

227.3

Reinheit

98

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.